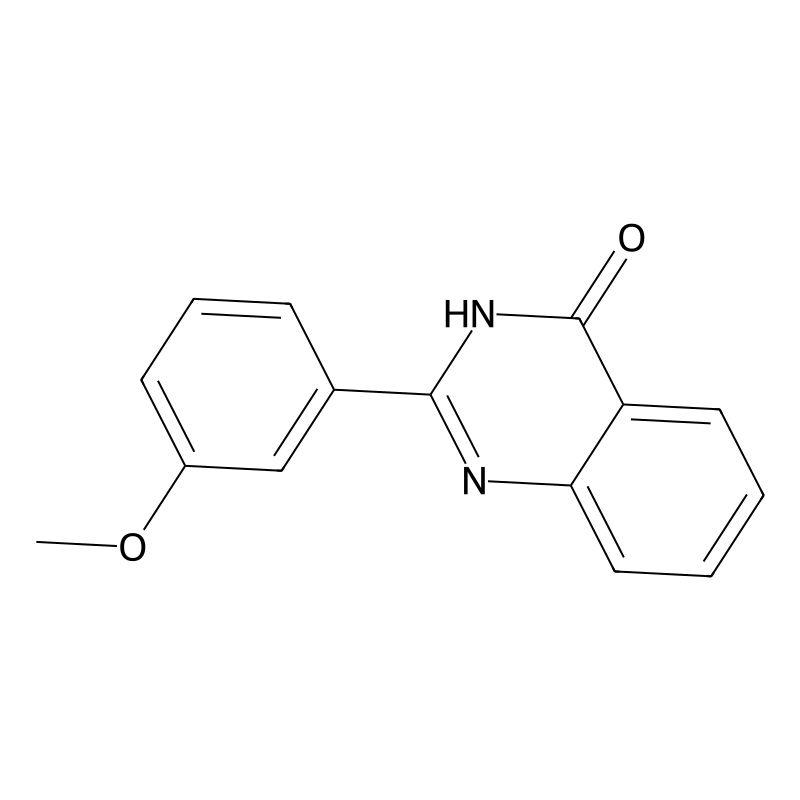

2-(3-methoxyphenyl)quinazolin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Availability

2-(3-Methoxyphenyl)quinazolin-4(3H)-one belongs to the class of quinazolinone compounds. Quinazolinones are a diverse group of heterocyclic molecules with a bicyclic structure containing nitrogen atoms. You can find the chemical structure for 2-(3-Methoxyphenyl)quinazolin-4(3H)-one on PubChem: . Several commercial suppliers offer this compound, suggesting potential research applications [e.g., Fisher Scientific, Synthonix].

Related Research on Quinazolinones

Since specific research on 2-(3-Methoxyphenyl)quinazolin-4(3H)-one is limited, exploring research on quinazolinones in general might be helpful. Quinazolinones have been investigated for various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties [reference needed - ongoing research on quinazolinones]. The methoxy group (OCH3) present in 2-(3-Methoxyphenyl)quinazolin-4(3H)-one might influence these activities, but further research is needed to confirm this.

Finding More Information:

- Scientific databases like ScienceDirect, Scopus, or Web of Science might contain research articles on 2-(3-Methoxyphenyl)quinazolin-4(3H)-one, but they might be behind a paywall.

- Consider reaching out to researchers in the field of medicinal chemistry or organic synthesis who study quinazolinone derivatives.

2-(3-methoxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, characterized by its unique structural framework that includes a quinazoline core substituted with a methoxyphenyl group. This compound features a quinazolin-4(3H)-one structure, which consists of a fused bicyclic system containing both aromatic and heteroaromatic elements. The presence of the methoxy group enhances its lipophilicity and may influence its biological activity.

The chemical reactivity of 2-(3-methoxyphenyl)quinazolin-4(3H)-one can be understood through several types of reactions typical for quinazolinones:

- Nucleophilic Substitution: The nitrogen atom in the quinazoline ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution, such as nitration or halogenation, particularly at positions that are ortho or para to the existing substituents.

- Reduction Reactions: The carbonyl group in the quinazolinone can be reduced to form corresponding alcohols or amines under appropriate conditions .

Quinazolinone derivatives, including 2-(3-methoxyphenyl)quinazolin-4(3H)-one, have been extensively studied for their biological activities. They exhibit a range of pharmacological effects, including:

- Anticancer Activity: Many quinazolinones have shown potential as inhibitors of various cancer cell lines due to their ability to interfere with cell proliferation and induce apoptosis.

- Antimicrobial Properties: Some derivatives possess significant antimicrobial activity against bacteria and fungi.

- Anti-inflammatory Effects: Certain compounds in this class have demonstrated anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

The synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one can be achieved through several methods:

- Condensation Reactions: A common approach involves the condensation of anthranilic acid with appropriate aldehydes or ketones in the presence of catalysts such as oxone or various metal salts under controlled conditions.

- One-Pot Synthesis: Recent advancements have introduced one-pot methods that simplify the synthesis process by combining multiple reactants and reagents, often using microwave irradiation or solvent-free conditions to enhance yields and reduce reaction times .

- Functional Group Transformations: Starting from simpler quinazoline derivatives, functional groups can be introduced or modified through selective reactions such as methylation or acylation.

The applications of 2-(3-methoxyphenyl)quinazolin-4(3H)-one extend across various fields:

- Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent makes it a subject of interest for drug development.

- Chemical Research: It serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules.

- Material Science: Quinazolinones are explored for their properties in material science, including their use in luminescent materials and sensors .

Interaction studies involving 2-(3-methoxyphenyl)quinazolin-4(3H)-one focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Research has indicated that this compound may inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms.

- Receptor Binding: Studies exploring its interaction with cellular receptors suggest potential pathways through which it exerts its biological effects .

Several compounds share structural similarities with 2-(3-methoxyphenyl)quinazolin-4(3H)-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(2-methoxyphenyl)quinazolin-4(3H)-one | Quinazolinone derivative | Different methoxy position affecting reactivity |

| 2-(4-nitrophenyl)quinazolin-4(3H)-one | Quinazolinone derivative | Nitro group enhances electrophilicity |

| 2-(phenyl)quinazolin-4(3H)-one | Quinazolinone derivative | Lacks additional substituents; simpler structure |

| 6-chloroquinazolin-4(3H)-one | Chlorinated quinazolinone | Chlorine substituent alters biological activity |

Each compound exhibits unique properties based on its substituents, influencing its reactivity, biological activity, and potential applications. The methoxy group in 2-(3-methoxyphenyl)quinazolin-4(3H)-one contributes to its distinct profile compared to these similar compounds .

Classical Synthetic Routes

Classical synthetic approaches to quinazolin-4(3H)-one derivatives, including 2-(3-methoxyphenyl)quinazolin-4(3H)-one, have been extensively developed over several decades. The most established methods involve the use of anthranilic acid derivatives as starting materials, which undergo cyclization reactions to form the quinazolinone core structure [1] [2].

The fundamental classical approach involves the condensation of anthranilic acids with various carbonyl compounds under acidic or basic conditions. For 2-(3-methoxyphenyl)quinazolin-4(3H)-one synthesis, this typically employs 3-methoxybenzoic acid or its derivatives as the carbonyl component [1]. The reaction proceeds through initial amide formation, followed by intramolecular cyclization to afford the desired quinazolinone structure.

Another well-established classical route utilizes isatoic anhydride as the starting material. This approach involves the reaction of isatoic anhydride with appropriate amines, followed by cyclization under thermal conditions [3]. For the synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one, 3-methoxyaniline serves as the amine component, requiring reaction temperatures typically ranging from 80°C to 160°C for periods of 8-24 hours .

The Niementowski synthesis represents another classical methodology, involving the condensation of anthranilic acid with formamide or its derivatives. This method has been successfully applied to prepare various quinazolinone derivatives, including those bearing methoxyphenyl substituents [5]. The reaction conditions typically require elevated temperatures and prolonged reaction times, with yields ranging from 45% to 75% depending on the specific substituents and reaction conditions employed [6].

Modern Synthetic Approaches

Modern synthetic methodologies have significantly improved the efficiency and selectivity of quinazolin-4(3H)-one synthesis through the development of novel catalytic systems and reaction conditions. These approaches often provide superior yields, shorter reaction times, and enhanced functional group tolerance compared to classical methods.

Visible Light-Induced Condensation Cyclization Methods

Visible light-promoted synthesis has emerged as a powerful green methodology for quinazolin-4(3H)-one preparation. The method involves the condensation cyclization of 2-aminobenzamides with aldehydes under visible light irradiation using fluorescein as a photocatalyst [7] [8]. This approach has been successfully applied to synthesize various quinazolinone derivatives, including those with methoxyphenyl substituents.

The reaction mechanism involves the photoexcitation of fluorescein under visible light, generating reactive intermediates that facilitate the condensation between 2-aminobenzamide and 3-methoxybenzaldehyde. The process employs tert-butyl hydroperoxide (TBHP) as an oxidant and proceeds without the need for metal catalysts [7]. Typical reaction conditions include the use of 2-aminobenzamide (1 equivalent), 3-methoxybenzaldehyde (1.2 equivalents), fluorescein (5 mol%), and TBHP (2 equivalents) in dimethyl sulfoxide at room temperature under visible light irradiation for 6-12 hours [9].

The visible light-induced method offers several advantages, including mild reaction conditions, good functional group tolerance, and environmental friendliness. Yields for 2-(3-methoxyphenyl)quinazolin-4(3H)-one synthesis using this methodology typically range from 75% to 92%, depending on the specific reaction conditions and substrate quality [7] [9].

Oxidative Cyclization Strategies

Oxidative cyclization methods represent a significant advancement in quinazolin-4(3H)-one synthesis, offering efficient pathways for the construction of the heterocyclic framework. These methods typically involve the oxidation of appropriately substituted precursors to facilitate ring closure and aromatization.

The copper-catalyzed oxidative cyclization approach employs copper salts as catalysts in combination with oxidants such as molecular oxygen or hydrogen peroxide [10]. For 2-(3-methoxyphenyl)quinazolin-4(3H)-one synthesis, this method involves the reaction of 2-aminobenzamide with 3-methoxybenzyl alcohol in the presence of copper(II) acetate and molecular oxygen. The reaction proceeds through the formation of an intermediate imine, followed by oxidative cyclization to afford the quinazolinone product [11].

Metal-free oxidative cyclization strategies have also been developed, utilizing organic oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iodine-mediated oxidation systems [12]. These methods offer advantages in terms of reduced metal contamination and simplified purification procedures.

The electrochemical approach represents another innovative oxidative cyclization strategy, involving the decarboxylative cyclization of α-keto acids with 2-aminobenzamides under electrochemical conditions [13]. This method provides access to quinazolin-4(3H)-one derivatives under mild, metal-free conditions with good functional group tolerance.

Hydrogen Peroxide-Mediated Synthesis Protocols

Hydrogen peroxide-mediated synthesis has emerged as a sustainable and efficient approach for quinazolin-4(3H)-one preparation. This methodology utilizes hydrogen peroxide as a green oxidant in combination with dimethyl sulfoxide (DMSO) as both solvent and carbon source [1] [14].

The optimized protocol involves the reaction of 2-amino-N-substituted benzamides with DMSO in the presence of hydrogen peroxide (1 equivalent) at 150°C for 14 hours [1]. The reaction proceeds through a radical mechanism, with DMSO serving as a one-carbon source for the formation of the quinazolinone ring. For 2-(3-methoxyphenyl)quinazolin-4(3H)-one synthesis, the corresponding 2-amino-N-(3-methoxyphenyl)benzamide is employed as the starting material.

The hydrogen peroxide-mediated method offers several advantages, including the use of a green oxidant, moderate reaction conditions, and good substrate scope. Yields for various quinazolin-4(3H)-one derivatives typically range from 51% to 87%, with the method showing excellent tolerance for both electron-donating and electron-withdrawing substituents [1] [14].

The mechanistic pathway involves the homolytic cleavage of hydrogen peroxide at elevated temperatures, generating hydroxyl radicals that react with DMSO to form DMSO-based radicals. These radicals subsequently react with the benzamide substrate, leading to intermediate formation and eventual cyclization to the quinazolinone product [1].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to quinazolin-4(3H)-one synthesis, focusing on the development of environmentally benign methodologies that minimize waste generation and reduce the use of hazardous reagents.

Environment-Friendly Synthesis Methods

The use of 2-methyl tetrahydrofuran (2-MeTHF) as an eco-friendly alternative to traditional solvents has been explored for quinazolin-4(3H)-one synthesis [16]. This bio-based solvent, derived from renewable resources, provides comparable reaction efficiency while reducing environmental impact.

Water-based synthesis protocols have also been developed, utilizing aqueous media for the cyclization of quinazolin-4(3H)-one precursors [17]. These methods often employ heterogeneous catalysts that can be easily separated and recycled, further enhancing the environmental profile of the synthesis.

Solvent-Free Reaction Conditions

Solvent-free methodologies represent a significant advancement in green quinazolin-4(3H)-one synthesis, eliminating the need for organic solvents and reducing waste generation. These approaches typically involve the direct reaction of solid reactants under thermal or microwave activation.

The solvent-free synthesis using polyethylene glycol-400 (PEG-400) as a reaction medium has been successfully applied to quinazolin-4(3H)-one preparation [18]. This method involves the physical grinding of reactants in a mortar and pestle, followed by heating to facilitate the cyclization reaction. The approach offers advantages including high yields, short reaction times, and easy product isolation.

Microwave-assisted solvent-free synthesis has emerged as a particularly efficient approach, utilizing microwave irradiation to accelerate the reaction while maintaining solvent-free conditions [19] [20]. For 2-(3-methoxyphenyl)quinazolin-4(3H)-one synthesis, this method involves the reaction of anthranilic amide with 3-methoxybenzaldehyde in the presence of antimony(III) trichloride as a catalyst under microwave irradiation for several minutes [20].

The solvent-free approach using animal bone meal as a biocatalyst provides excellent yields (typically 80-95%) with reaction times reduced to 2-4 hours compared to conventional methods [15]. The catalyst can be easily recovered and reused multiple times without significant loss of activity.

Catalyst Optimization

Catalyst optimization has played a crucial role in developing efficient and selective quinazolin-4(3H)-one synthesis methods. The focus has been on identifying catalysts that provide high activity, selectivity, and reusability while minimizing environmental impact.

Heterogeneous catalysts have received particular attention due to their ease of separation and potential for recycling. Zinc oxide nanopowder has been employed as an efficient catalyst for quinazolin-4(3H)-one synthesis under solvent-free conditions [17]. The catalyst demonstrates high activity and can be recovered and reused multiple times without significant deactivation.

Metal-organic framework (MOF) catalysts have also been explored for quinazolin-4(3H)-one synthesis, offering advantages including high surface area, tunable pore structure, and potential for single-site catalysis [17]. These materials can be designed to provide optimal active sites for the specific transformations involved in quinazolinone formation.

The optimization of cesium carbonate as a base catalyst for the synthesis of quinazolin-4(3H)-ones through nucleophilic aromatic substitution has been extensively studied [2]. The optimal conditions involve the use of 2.5 equivalents of cesium carbonate in dimethyl sulfoxide at 135°C for 24 hours, providing excellent yields and good functional group tolerance.

Ionic liquid catalysts have emerged as promising alternatives to traditional catalysts, offering advantages including low vapor pressure, thermal stability, and recyclability [17]. These catalysts can be designed to provide optimal activity for specific transformations while minimizing environmental impact.

Purification and Characterization Techniques

The purification and characterization of 2-(3-methoxyphenyl)quinazolin-4(3H)-one require careful attention to ensure product purity and structural confirmation. Various techniques have been employed for both purification and analytical characterization.

Column chromatography remains the most widely used purification technique for quinazolin-4(3H)-one derivatives [21] [22]. Silica gel column chromatography with ethyl acetate/hexane gradient elution systems typically provides excellent separation efficiency. For 2-(3-methoxyphenyl)quinazolin-4(3H)-one, elution with ethyl acetate/hexane (1:4 to 1:1) has been found to be optimal [23] [24].

Recrystallization from ethanol or methanol provides an alternative purification method, particularly suitable for compounds with good crystallization properties [21] [25]. The recrystallization process often yields products with purities exceeding 98% and is particularly useful for large-scale preparations.

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural characterization. The 1H NMR spectrum of 2-(3-methoxyphenyl)quinazolin-4(3H)-one typically shows characteristic signals for the quinazolinone protons, including the H-2 proton appearing as a singlet around 8.2-8.4 ppm and the methoxy group appearing as a singlet around 3.8-3.9 ppm [21] [22] [23].

The 13C NMR spectrum provides additional structural information, with characteristic signals for the carbonyl carbon (C-4) appearing around 162-164 ppm and the methoxy carbon around 55-56 ppm [21] [22]. The aromatic carbon signals typically appear in the range of 120-160 ppm, with specific chemical shifts depending on the substitution pattern [23] [24].

Infrared (IR) spectroscopy provides valuable information about functional groups present in the molecule. The carbonyl stretch of the quinazolinone ring typically appears around 1660-1680 cm-1, while the aromatic C-H stretches appear in the range of 3000-3100 cm-1 [21] [22] [25].

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for molecular weight confirmation and elemental composition determination [21] [22]. The molecular ion peak for 2-(3-methoxyphenyl)quinazolin-4(3H)-one appears at m/z 252.09 (calculated for C15H12N2O2), with characteristic fragmentation patterns providing additional structural information [23] [24].

Melting point determination serves as a simple but effective method for purity assessment and compound identification [21] [25]. The melting point of 2-(3-methoxyphenyl)quinazolin-4(3H)-one typically ranges from 245-250°C, depending on the purity and crystal form [23] [24].

X-ray crystallography provides definitive structural confirmation and has been employed for selected quinazolin-4(3H)-one derivatives [16] [26]. Single-crystal X-ray diffraction analysis reveals detailed information about molecular geometry, intermolecular interactions, and crystal packing arrangements.

Elemental analysis serves as an additional tool for purity assessment and structural confirmation [21] [25]. The calculated elemental composition for 2-(3-methoxyphenyl)quinazolin-4(3H)-one (C15H12N2O2) is C, 71.42; H, 4.79; N, 11.10; O, 12.68%, which should closely match the experimental values for pure samples.

High-performance liquid chromatography (HPLC) provides a quantitative method for purity assessment and can be used to monitor reaction progress [24]. Reverse-phase HPLC with UV detection at 254 nm is commonly employed for quinazolin-4(3H)-one analysis, with retention times varying depending on the specific mobile phase composition and column used.